2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride
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Overview
Description
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H6ClFN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride typically involves the nucleophilic substitution reaction of 2-chloro-5-fluoropyridine with acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced products such as amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride.
2-Chloro-n-(3-fluoropyridin-2-yl)acetamide: A structural isomer with similar properties but different reactivity.
2-Chloro-n-(5-bromopyridin-2-yl)acetamide: A bromine-substituted analogue with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7Cl2FN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-chloro-N-(5-fluoropyridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H |
InChI Key |
FZNUNDOOMGOVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)CCl.Cl |
Origin of Product |
United States |
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